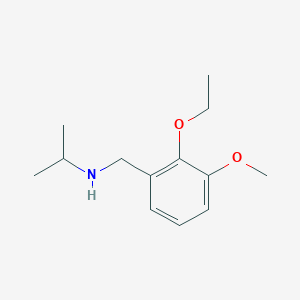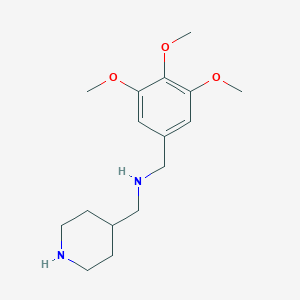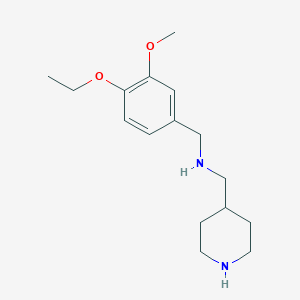![molecular formula C13H20ClNO3 B262737 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMB has been shown to possess various biological and pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been shown to possess low toxicity and has a good safety profile. However, this compound has some limitations as well. Its solubility in water is limited, which may affect its bioavailability. In addition, this compound has a short half-life, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 1-amino-2-butanol in the presence of a reducing agent. The reaction proceeds through a condensation reaction followed by reduction to yield this compound.
Applications De Recherche Scientifique
2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antiviral activities. This compound has also been found to exhibit neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C13H20ClNO3 |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H20ClNO3/c1-4-10(8-16)15-7-9-5-11(14)13(18-3)12(6-9)17-2/h5-6,10,15-16H,4,7-8H2,1-3H3 |
Clé InChI |
WWYNPHLBMLSRDT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC |
SMILES canonique |
CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)


